molecular formula C11H12N2O2 B14375183 1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate CAS No. 90266-01-6

1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate

Cat. No.: B14375183
CAS No.: 90266-01-6
M. Wt: 204.22 g/mol
InChI Key: LKUWWURDFGONHG-UHFFFAOYSA-N
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Description

1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate is an organic compound known for its unique structure and reactivity This compound features a diazonium group attached to a butenolate backbone, with a methoxyphenyl substituent

Preparation Methods

The synthesis of 1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) to convert the amine into the diazonium salt. The methoxyphenyl group is introduced via electrophilic substitution reactions, and the butenolate structure is formed through subsequent reactions involving alkenes and alcohols .

Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .

Chemical Reactions Analysis

1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazonium group to an amine or other reduced forms.

    Substitution: The diazonium group can be substituted by nucleophiles, leading to the formation of a wide range of substituted products.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as halides and amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and materials.

    Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies, where it can be attached to biomolecules for tracking and analysis.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate involves its ability to form reactive intermediates, such as carbocations and radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved often include electrophilic and nucleophilic substitution reactions, as well as redox processes .

Comparison with Similar Compounds

1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate can be compared with other diazonium compounds, such as:

    1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate: Similar structure but with a different position of the methoxy group, leading to variations in reactivity and applications.

    1-Diazonio-4-(2,3-dimethoxyphenyl)but-1-en-2-olate:

These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications.

Properties

CAS No.

90266-01-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-diazo-4-(2-methoxyphenyl)butan-2-one

InChI

InChI=1S/C11H12N2O2/c1-15-11-5-3-2-4-9(11)6-7-10(14)8-13-12/h2-5,8H,6-7H2,1H3

InChI Key

LKUWWURDFGONHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C=[N+]=[N-]

Origin of Product

United States

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